molecular formula C14H9NO4S B6481965 9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 116436-32-9

9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B6481965
CAS No.: 116436-32-9
M. Wt: 287.29 g/mol
InChI Key: YDQLKRJCKPVXDL-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamide: is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ketone groups at the 9 and 10 positions and a sulfonamide group at the 2 position. It is a colorless solid that has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: The synthesis of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the sulfonation of 9,10-dioxo-9,10-dihydroanthracene. This can be achieved by reacting 9,10-dioxo-9,10-dihydroanthracene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group.

    Industrial Production: Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo oxidation reactions, where the anthracene core is further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.

    Substitution: The sulfonamide group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products:

    Oxidation: Formation of more oxidized anthracene derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as luminescent materials and conductive polymers.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and therapeutic applications.

    Biochemical Research: It is used in studies involving enzyme inhibition and protein binding.

Industry:

    Dyes and Pigments: The compound is used in the production of dyes and pigments due to its stable and vibrant color properties.

    Sensors: It is employed in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues, leading to inhibition or activation of enzymatic activity. The anthracene core can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    9,10-Dioxo-9,10-dihydroanthracene-1,5-dicarboxylic acid: This compound has carboxylic acid groups instead of the sulfonamide group, leading to different chemical properties and applications.

    9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid): This compound contains phosphonic acid groups, which confer different reactivity and uses in redox flow batteries.

Uniqueness:

    Functional Group: The presence of the sulfonamide group in 9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide makes it unique compared to other anthracene derivatives, providing distinct reactivity and applications.

    Applications: Its use in catalysis, material science, and drug development highlights its versatility and importance in various fields.

Properties

IUPAC Name

9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c15-20(18,19)8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQLKRJCKPVXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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